molecular formula C8H10O4 B15321462 rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylicacid

Cat. No.: B15321462
M. Wt: 170.16 g/mol
InChI Key: AGOXALNWQAWXFW-HBPOCXIASA-N
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Description

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[321]octane-2-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds, which can then undergo further reactions to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2S,5R)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxabicyclo framework and the presence of both oxo and carboxylic acid functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

(1S,2R,5S)-7-oxo-3-oxabicyclo[3.2.1]octane-2-carboxylic acid

InChI

InChI=1S/C8H10O4/c9-6-2-4-1-5(6)7(8(10)11)12-3-4/h4-5,7H,1-3H2,(H,10,11)/t4-,5+,7+/m0/s1

InChI Key

AGOXALNWQAWXFW-HBPOCXIASA-N

Isomeric SMILES

C1[C@H]2CC(=O)[C@@H]1[C@@H](OC2)C(=O)O

Canonical SMILES

C1C2CC(=O)C1C(OC2)C(=O)O

Origin of Product

United States

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